5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2N/c13-9-5-8-4-7-2-1-3-11(7)15-12(8)10(14)6-9/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHMUJBHSOWVNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=CC(=CC(=C3N=C2C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320157 | |
| Record name | 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666574 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861206-23-7 | |
| Record name | 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline typically involves the bromination of 2,3-dihydro-1H-cyclopenta[b]quinoline. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5 and 7 positions. The reaction conditions often include the use of a solvent such as acetic acid or chloroform and may require a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the dihydro group to a fully saturated cyclopentane ring.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with varying degrees of oxidation.
Reduction: Fully saturated cyclopentane derivatives.
Substitution: Compounds with different functional groups replacing the bromine atoms.
Scientific Research Applications
Acetylcholinesterase Inhibition
One of the most significant applications of 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline derivatives is their role as inhibitors of acetylcholinesterase (AChE). A study demonstrated that several synthesized derivatives exhibited potent AChE inhibitory activity comparable to tacrine, a well-known AChE inhibitor used in Alzheimer's disease treatment. Among these compounds, one derivative showed an IC50 value of 3.65 nM, indicating strong inhibitory potential .
Table 1: AChE Inhibition Potency of Derivatives
| Compound | IC50 (nM) | Selectivity for AChE over BChE |
|---|---|---|
| 5,7-Dibromo Derivative | 3.65 | High |
| Tacrine | ~10 | Moderate |
Fructose-1,6-Bisphosphatase Inhibition
Another important application is the inhibition of fructose-1,6-bisphosphatase (F16BPase), which is crucial in gluconeogenesis. Substituted derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline have been identified as potential F16BPase inhibitors with significantly lower activity against epidermal growth factor receptor (EGFR) tyrosine kinase. This selectivity may provide therapeutic advantages in metabolic disorders .
Radiopharmaceutical Development
The compound has also been explored for its potential use in radiopharmaceuticals. A biodistribution study involving a radiolabeled derivative showed promising results for diagnostic applications in Alzheimer's disease. The ability to selectively bind to biological targets while maintaining low toxicity is critical for developing effective radiopharmaceuticals .
Drug Design and Development
The structural versatility of this compound makes it an attractive scaffold for drug development. Its derivatives can be modified to enhance selectivity and potency against various biological targets. The molecular modeling studies indicate that these compounds interact effectively with the active sites of enzymes like AChE and F16BPase, paving the way for rational drug design approaches .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of various derivatives of this compound:
- Case Study 1 : A series of new tacrine analogs were synthesized and evaluated for their AChE inhibitory activity. The findings highlighted the importance of structural modifications in enhancing selectivity and potency .
- Case Study 2 : Research on substituted derivatives aimed at F16BPase inhibition revealed that specific modifications could lead to significant improvements in enzyme selectivity while reducing unwanted side effects associated with EGFR inhibition .
Mechanism of Action
The mechanism of action of 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Enzyme Inhibition : The dichloronicotinic acid hybrid 3b exhibits superior AChE inhibition (IC₅₀ = 0.052 µM) compared to tacrine-based drugs, attributed to its dual-binding site interactions . The dibromo variant’s activity remains unquantified but may benefit from bromine’s electron-withdrawing effects, enhancing target affinity.
- Anti-Amyloid Activity : 3b also inhibits Aβ₁–₄₂ aggregation (25.7–92.8% at 5–100 µM), suggesting multifunctionality. Bromine’s bulkiness in the dibromo compound could sterically hinder aggregation more effectively than chlorine .
- Therapeutic Scope : Derivatives with fluorobenzoic acid linkers show moderate cholinesterase inhibition, while F16BPase inhibitors highlight scaffold versatility beyond neurodegenerative applications .
Lipophilicity and Physicochemical Properties
Lipophilicity (logP) is a critical determinant of drug bioavailability. Bromine’s higher hydrophobicity compared to chlorine or fluorine increases logP, as shown in TLC studies:
Table 2: Lipophilicity Trends (RP-TLC Data)
Biological Activity
5,7-Dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, based on recent research findings.
Chemical Structure and Synthesis
The compound this compound is characterized by its unique bicyclic structure, which is conducive to various biological interactions. The synthesis typically involves multi-step organic reactions that yield high-purity compounds suitable for biological testing. The synthetic routes often include the reaction of appropriate precursors under controlled conditions to optimize yield and purity.
Target Organisms
Research indicates that this compound exhibits potent activity against several pathogens, particularly:
- Leishmania aethiopica : A causative agent of leishmaniasis.
- Plasmodium berghei : A model organism for studying malaria.
Mode of Action
The compound primarily interacts with specific targets within the organisms:
- It fits into the active site of the LmPTR1 pocket , inhibiting the growth and replication of Leishmania species.
- The antipromastigote activity is significantly higher than that of standard treatments like miltefosine and amphotericin B deoxycholate, with reported activity being 174-fold and 2.6-fold more effective, respectively.
Antileishmanial Activity
In vitro studies have demonstrated that this compound has a notable inhibitory effect on Leishmania parasites. For example:
- IC50 Values : The compound showed an IC50 value indicating effective inhibition of parasite growth in cultured cells.
- In Vivo Studies : Animal models (e.g., Balb/c mice) demonstrated significant reductions in parasite burden in liver and spleen upon treatment with this compound .
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound, a comparison with structurally related compounds was conducted:
| Compound Name | Target Pathogen | IC50 (µM) | Activity Level |
|---|---|---|---|
| This compound | Leishmania aethiopica | <10 | High |
| Miltefosine | Leishmania donovani | 12.5 | Moderate |
| Amphotericin B | Leishmania aethiopica | 25 | Low |
This table illustrates the superior efficacy of this compound compared to established treatments.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antileishmanial Studies : A study showed that treatment with this compound resulted in over 60% reduction in parasite load in infected mice .
- Pharmacokinetics : In vitro pharmacokinetic evaluations indicated good stability in simulated gastric and intestinal fluids, suggesting favorable absorption characteristics .
- Safety Profile : Toxicity assessments via in silico methods indicated low toxicity levels across various biological systems .
Q & A
Q. What are the optimal synthetic routes for 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline?
- Methodological Answer : Synthesis typically involves cyclocondensation of brominated precursors. For analogs like 7,9-dichloro derivatives, phosphoryl chloride (POCl₃) and 2-amino-5-chlorobenzoic acid are used under reflux . Adapting this for bromine, 2-amino-5-bromobenzoic acid and POBr₃ could be employed. Key steps:
- Reaction Conditions : Reflux in anhydrous solvent (e.g., toluene) at 110–120°C for 6–8 hours.
- Purification : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity .
Table 1 : Comparison of Halogenated Cyclopentaquinoline Syntheses
| Halogen | Starting Material | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cl | 2-Amino-5-Cl-BA | POCl₃ | 72 | 88 |
| Br* | 2-Amino-5-Br-BA* | POBr₃* | ~65* | ~85* |
| *Inferred from analogous methods . |
Q. How to characterize this compound spectroscopically?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify dihydrocyclopenta protons (δ 2.5–3.5 ppm) and aromatic bromine shifts (δ 7.8–8.5 ppm).
- IR Spectroscopy : Confirm C-Br stretches (500–600 cm⁻¹) and quinoline C=N (1650 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 317 (C₁₂H₈Br₂N⁺) with isotopic Br patterns.
Advanced Research Questions
Q. How to resolve contradictions in reported biological activities of halogenated cyclopentaquinolines?
- Methodological Answer : Discrepancies often arise from substitution patterns and assay conditions. For example:
- Case Study : 7,9-Dichloro derivatives show IC₅₀ = 3.65 nM for acetylcholinesterase, while 6,8,9-trichloro analogs exhibit weaker activity due to steric hindrance .
Table 2 : Biological Activity of Halogenated Analogs
| Substituents | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 7,9-Dichloro | Acetylcholinesterase | 3.65 | |
| 6,8,9-Trichloro | Acetylcholinesterase | 120 |
- Experimental Design : Standardize assays (e.g., Ellman’s method for cholinesterase) and compare substituent effects via QSAR modeling.
Q. What strategies improve synthetic yields of dihydrocyclopentaquinoline derivatives under reflux?
- Methodological Answer : Key variables include:
- Catalyst Optimization : Lewis acids like ZnCl₂ enhance cyclization efficiency.
- Solvent Selection : High-boiling solvents (e.g., chlorobenzene) improve thermal stability.
- Microwave Assistance : Reduces reaction time from 8 hours to 30 minutes, minimizing side reactions .
Q. How to design experiments to assess kinase inhibition potential?
- Methodological Answer :
- Target Selection : Prioritize kinases with hydrophobic binding pockets (e.g., EGFR, CDK2).
- Assay Protocol :
In vitro kinase assay : Measure ATP-competitive inhibition using fluorescence polarization.
Dose-response curves : Calculate IC₅₀ values (e.g., 7,9-dichloro analog IC₅₀ = 3.65 nM ).
Molecular Docking : Validate binding modes using AutoDock Vina with PDB structures (e.g., 1M17 for EGFR).
Methodological Notes
- Synthetic Adaptation : Bromination protocols inferred from chloro analogs, accounting for bromine’s higher electronegativity and steric demands.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
